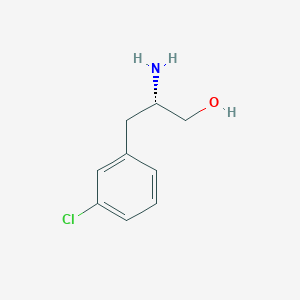

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOXQIODUSXROP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288906 | |

| Record name | (βS)-β-Amino-3-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938462-28-3 | |

| Record name | (βS)-β-Amino-3-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938462-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3-chlorobenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantiomerically Pure S 2 Amino 3 3 Chlorophenyl Propan 1 Ol

Asymmetric Reduction of α-Amino Ketones

A prominent strategy for the synthesis of chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. In the case of this compound, the precursor would be 2-amino-1-(3-chlorophenyl)propan-1-one (B190177). The stereoselective reduction of the ketone functionality can be achieved using various chiral reducing agents or catalyst systems.

One of the most effective methods involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. This catalyst, in the presence of a stoichiometric reducing agent like borane (B79455), can reduce the ketone to the desired alcohol with high enantioselectivity. The stereochemical outcome is dictated by the chirality of the catalyst used.

Alternatively, enzymatic reductions offer a green and highly selective approach. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptional stereospecificity. Screening a library of KREDs against 2-amino-1-(3-chlorophenyl)propan-1-one would likely identify a biocatalyst capable of producing the (S)-alcohol with high enantiomeric excess (ee). A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol highlighted the use of a Saccharomyces cerevisiae reductase, which exclusively generated the (S)-alcohol with 100% ee, demonstrating the potential of microbial reductases for such transformations. nih.gov

Table 1: Potential Asymmetric Reduction Methods

| Method | Catalyst/Reagent | Precursor | Key Features |

|---|---|---|---|

| CBS Reduction | (S)-CBS catalyst, BH₃ | 2-amino-1-(3-chlorophenyl)propan-1-one | High enantioselectivity, predictable stereochemistry. |

| Enzymatic Reduction | Ketoreductase (KRED) | 2-amino-1-(3-chlorophenyl)propan-1-one | High stereospecificity, mild reaction conditions, environmentally benign. |

| Transfer Hydrogenation | Chiral Ru or Rh complexes | 2-amino-1-(3-chlorophenyl)propan-1-one | Uses a hydrogen source like isopropanol (B130326) or formic acid. nih.govbldpharm.com |

Synthesis from Chiral Precursors

Another powerful approach is to start from a readily available chiral molecule, a strategy often referred to as a "chiral pool" synthesis. For the synthesis of this compound, a suitable chiral precursor would be the unnatural amino acid (S)-2-amino-3-(3-chlorophenyl)propanoic acid (a derivative of phenylalanine).

The synthesis would involve the reduction of the carboxylic acid functionality to a primary alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). Care must be taken to protect the amino group beforehand, for instance, as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) derivative, to prevent side reactions. The protecting group can then be removed in a subsequent step to yield the final product. The synthesis of L-phenylalaninol from L-phenylalanine is a well-established precedent for this type of transformation. clearsynth.com

Use of Chiral Auxiliaries

Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of the target molecule, an Evans oxazolidinone auxiliary could be employed. wikipedia.org The synthesis would begin by acylating the chiral oxazolidinone with 3-chlorophenylacetyl chloride. The resulting N-acyl oxazolidinone can then be subjected to a stereoselective amination. Subsequent removal of the chiral auxiliary would furnish the desired amino alcohol.

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org It can be converted to the corresponding amide with 3-chlorophenylacetic acid. Deprotonation followed by reaction with an electrophilic nitrogen source and subsequent cleavage of the auxiliary would provide the target compound.

Catalytic Asymmetric Aminohydroxylation

The catalytic asymmetric aminohydroxylation (AA) of alkenes is a powerful method for the direct synthesis of vicinal amino alcohols. wikipedia.org Applying this to 3-chloro-1-phenylpropene, using a chiral ligand-osmium tetroxide catalyst system in the presence of a nitrogen source, could potentially yield this compound directly. The regioselectivity and enantioselectivity of the reaction would be dependent on the specific ligand and reaction conditions employed.

Total Synthesis Strategies Utilizing S 2 Amino 3 3 Chlorophenyl Propan 1 Ol As a Key Intermediate

The structural motifs present in (S)-2-amino-3-(3-chlorophenyl)propan-1-ol make it a valuable intermediate for the synthesis of more complex, biologically active molecules. The amino and hydroxyl groups provide handles for further functionalization, and the chiral centers are incorporated early in the synthetic route.

While no specific total synthesis explicitly detailing the use of this compound has been identified in the reviewed literature, the utility of closely related compounds provides a strong indication of its potential applications. For instance, a patent for the synthesis of AZD5363, a potent inhibitor of the AKT enzyme, utilizes (S)-3-amino-3-(4-chlorophenyl)propan-1-ol as a key intermediate. google.com In this synthesis, the amino group of the amino alcohol participates in a nucleophilic substitution reaction.

Conceptual Application in Total Synthesis:

A hypothetical total synthesis could involve the coupling of this compound with a heterocyclic core to construct a larger, more complex molecule. The amino group could be used to form an amide or a carbon-nitrogen bond, while the hydroxyl group could be a precursor for an ether linkage or could be further oxidized. The inherent chirality of the intermediate would be transferred to the final product, avoiding the need for a late-stage resolution.

The development of bioactive natural products and other complex molecules often relies on the availability of such chiral building blocks. nih.gov The presence of the 3-chlorophenyl group can also be significant for biological activity, as chlorinated compounds are prevalent in many pharmaceuticals. google.com

Table 2: Potential Reactions for Further Functionalization

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Amino Group | Acylation | Acid chloride, anhydride (B1165640) | Amide |

| Amino Group | Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |

| Amino Group | Nucleophilic Substitution | Alkyl halide | Substituted amine |

| Hydroxyl Group | Etherification | Alkyl halide, base | Ether |

| Hydroxyl Group | Esterification | Acid chloride, anhydride | Ester |

| Hydroxyl Group | Oxidation | Oxidizing agent (e.g., PCC, Swern) | Aldehyde |

Stereochemical Analysis and Conformational Studies of S 2 Amino 3 3 Chlorophenyl Propan 1 Ol

Chiral Purity Determination Methods for (S)-2-amino-3-(3-chlorophenyl)propan-1-ol

The enantiomeric purity of this compound is a critical parameter, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. yakhak.org Accurate determination of enantiomeric excess (e.e.) is therefore essential.

Advanced Chiral Chromatographic Techniques (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are powerful and widely used methods for the separation and quantification of enantiomers. jiangnan.edu.cnnih.gov For amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. yakhak.orgnih.gov

These CSPs, typically derived from cellulose or amylose, are coated or immobilized on a silica support. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte's enantiomers and the chiral selector of the stationary phase. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. yakhak.org

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane and a polar modifier such as 2-propanol or ethanol is commonly employed. yakhak.org The separation can be fine-tuned by adjusting the ratio of these solvents.

Table 1: Representative Chiral HPLC Method for Amino Alcohol Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

This interactive table illustrates a typical setup for chiral HPLC analysis. Data can be sorted by clicking on the column headers.

Under such conditions, the two enantiomers would elute at distinct times, and the enantiomeric excess can be calculated from the relative peak areas in the chromatogram.

NMR-Based Enantiomeric Excess Determination Using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative for determining enantiomeric excess without the need for chromatographic separation. nih.gov This is achieved by using Chiral Shift Reagents (CSRs) or Chiral Solvating Agents (CSAs). nih.govresearchgate.net

These reagents are optically pure compounds that interact non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govresearchgate.net Since diastereomers have different physical properties, the protons in the analyte that are close to the site of interaction will experience different magnetic environments. This results in the splitting of a single proton signal into two distinct signals in the ¹H NMR spectrum, one for each diastereomer. acs.org The enantiomeric excess can then be determined by integrating the areas of these separated signals. nih.gov For amino alcohols, lanthanide-based complexes or chiral acids are often effective CSRs. rsc.org

The interaction typically involves hydrogen bonding between the CSR and the amino and hydroxyl groups of this compound. The protons closest to these functional groups, such as the proton on the chiral carbon (H-2) and the methylene protons adjacent to the hydroxyl group (H-1), are most likely to show observable chemical shift non-equivalence (ΔΔδ).

Table 2: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination using a Chiral Shift Reagent

| Proton | Signal for (S)-enantiomer complex (ppm) | Signal for (R)-enantiomer complex (ppm) | Chemical Shift Difference (ΔΔδ, ppm) |

| H-2 (methine) | 4.15 | 4.10 | 0.05 |

| H-1a (methylene) | 3.80 | 3.76 | 0.04 |

| H-1b (methylene) | 3.65 | 3.62 | 0.03 |

This interactive table presents hypothetical data showing how proton signals might split in the presence of a chiral shift reagent, allowing for quantification. The table can be filtered by proton or chemical shift values.

Conformational Analysis of this compound in Solution and Solid State

The biological function and physical properties of a molecule are governed not only by its constitution and configuration but also by its conformation—the spatial arrangement of its atoms. ijpsr.com The conformation of this compound can be studied in both solution and solid states.

Spectroscopic Probes for Elucidating Conformational Preferences

In solution, molecules like this compound are typically flexible and exist as an equilibrium of multiple conformers. NMR spectroscopy is a primary tool for investigating these conformational preferences. mdpi.com

¹H NMR Coupling Constants: The magnitude of the coupling constant (³J) between vicinal protons (protons on adjacent carbons) is related to the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J values for the protons on the C1-C2-C3 backbone, the preferred staggered conformations (gauche or anti) around the C1-C2 and C2-C3 bonds can be inferred.

Nuclear Overhauser Effect (NOE): Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect protons that are close in space, even if they are not directly bonded. mdpi.com The presence of NOE cross-peaks between protons on the phenyl ring and protons on the propanol backbone can provide definitive evidence for specific folded conformations.

Infrared (IR) spectroscopy can also offer conformational insights. The frequencies of O-H and N-H stretching vibrations are sensitive to intramolecular hydrogen bonding. A shift to a lower frequency for the O-H stretch, for example, could indicate the presence of an intramolecular hydrogen bond between the hydroxyl group and the amino group, which would stabilize a specific gauche conformation. researchgate.net

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact position of each atom.

This technique provides unambiguous confirmation of:

Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute stereochemistry (R or S) at the chiral center, confirming it as this compound.

Molecular Conformation: It reveals the specific conformation adopted by the molecule in the crystal lattice, providing precise values for all bond lengths, bond angles, and torsion (dihedral) angles. nih.gov This represents a low-energy conformation under solid-state conditions.

While a specific crystal structure for this compound is not publicly available, the table below shows representative data that would be obtained from such an analysis.

Table 3: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Bond Length (C2-N) | ~1.47 Å |

| Bond Length (C1-O) | ~1.43 Å |

| Bond Angle (O-C1-C2) | ~112° |

| Torsion Angle (N-C2-C3-C_aryl) | ~ -65° (gauche) |

This interactive table lists typical parameters obtained from an X-ray crystallography experiment. Users can explore the data to understand the kind of structural information provided.

Intermolecular Interactions and Hydrogen Bonding Networks in this compound

In the solid state, the arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For this compound, hydrogen bonding is the dominant interaction governing its crystal packing. nih.govnih.gov

The molecule possesses two primary functional groups capable of forming strong hydrogen bonds: the amino group (-NH₂) and the hydroxyl group (-OH). Both groups can act as hydrogen bond donors (via the H atoms) and acceptors (via the N and O lone pairs). nih.gov This allows for the formation of extensive and robust hydrogen bonding networks.

Potential hydrogen bonds include:

O-H···N: The hydroxyl group of one molecule donates a proton to the nitrogen atom of a neighboring molecule.

N-H···O: The amino group of one molecule donates a proton to the oxygen atom of a neighbor.

O-H···O: A network involving only the hydroxyl groups.

N-H···N: A network involving only the amino groups.

These interactions link the molecules together, often forming chains, sheets, or three-dimensional frameworks that define the crystal structure. rsc.org The specific pattern of hydrogen bonding will influence the compound's physical properties, such as its melting point and solubility.

Table 4: Typical Hydrogen Bond Geometries in Amino Alcohol Crystals

| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) |

| Oxygen | Nitrogen | O-H···N | 2.7 - 3.0 |

| Nitrogen | Oxygen | N-H···O | 2.8 - 3.2 |

| Oxygen | Oxygen | O-H···O | 2.6 - 2.9 |

This interactive table details the common types of hydrogen bonds found in amino alcohol crystal structures, along with their typical distances. The data can be sorted by interaction type or distance.

Chemical Transformations and Derivatization of S 2 Amino 3 3 Chlorophenyl Propan 1 Ol

Reactions at the Amine Functionality of (S)-2-amino-3-(3-chlorophenyl)propan-1-ol

The primary amine group in this compound is a nucleophilic center that readily participates in a range of reactions, including acylations, sulfonylations, alkylations, and the formation of heterocyclic structures.

The amine functionality can be readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are typically carried out to protect the amine group or to introduce new functional moieties.

Acylation: Acylation of the primary amine with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride would yield (S)-N-(3-(3-chlorophenyl)-1-hydroxypropan-2-yl)acetamide. The choice of solvent and base is crucial for achieving high yields and preventing side reactions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), affords the corresponding sulfonamide. This transformation is often employed to introduce a sulfonamide group, a common pharmacophore in medicinal chemistry.

| Reaction | Reagent | Product | Typical Conditions |

| Acylation | Acetyl chloride, Triethylamine | (S)-N-(3-(3-chlorophenyl)-1-hydroxypropan-2-yl)acetamide | Dichloromethane, 0 °C to room temperature |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | (S)-N-(3-(3-chlorophenyl)-1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide | Dichloromethane, 0 °C to room temperature |

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control and often leads to a mixture of mono- and di-alkylated products. However, under carefully controlled conditions, selective mono-alkylation can be achieved.

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N,N-dimethylated product.

| Reaction | Reagents | Product | Typical Conditions |

| N-Methylation | Methyl iodide, K₂CO₃ | (S)-3-(3-chlorophenyl)-2-(methylamino)propan-1-ol | Acetonitrile, reflux |

| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | (S)-3-(3-chlorophenyl)-2-(dimethylamino)propan-1-ol | Dichloromethane, room temperature |

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as oxazolines. These heterocycles are important structural motifs in many biologically active compounds. The synthesis of 2-oxazolines can be achieved through the cyclization of a 2-amino alcohol with a suitable functional group.

For instance, the reaction of this compound with a carboxylic acid or its derivative can lead to the formation of a chiral oxazoline (B21484). This transformation can be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| This compound | Benzoic acid | (S)-4-(3-chlorobenzyl)-2-phenyl-4,5-dihydrooxazole | Dehydrating agent (e.g., DCC), Dichloromethane |

| This compound | Acetyl chloride | (S)-4-(3-chlorobenzyl)-2-methyl-4,5-dihydrooxazole | Base (e.g., Triethylamine), Dichloromethane |

Transformations Involving the Hydroxyl Group of this compound

The primary hydroxyl group of this compound can undergo various transformations, including esterification, etherification, oxidation, and reduction, to yield a range of functionalized derivatives.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield the corresponding acetate (B1210297) ester.

Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis. youtube.comchem-station.comwikipedia.orgmasterorganicchemistry.com This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. youtube.comchem-station.comwikipedia.orgmasterorganicchemistry.com For instance, treatment with sodium hydride followed by methyl iodide would produce the methyl ether derivative.

| Reaction | Reagents | Product | Typical Conditions |

| Esterification | Acetic anhydride, Pyridine | (S)-2-amino-3-(3-chlorophenyl)propyl acetate | Dichloromethane, 0 °C to room temperature |

| Etherification | Sodium hydride, Methyl iodide | (S)-1-methoxy-3-(3-chlorophenyl)propan-2-amine | Tetrahydrofuran, 0 °C to room temperature |

Oxidation: The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, will typically yield the corresponding aldehyde, (S)-2-amino-3-(3-chlorophenyl)propanal. wikipedia.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent, will further oxidize the aldehyde to the carboxylic acid, (S)-2-amino-3-(3-chlorophenyl)propanoic acid. wikipedia.orgorganic-chemistry.orgadichemistry.com

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to an alkane. This is a more challenging transformation and typically requires harsh conditions, such as conversion of the alcohol to a tosylate or halide followed by reduction with a strong reducing agent like lithium aluminum hydride.

| Reaction | Reagent | Product | Typical Conditions |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | (S)-2-amino-3-(3-chlorophenyl)propanal | Dichloromethane, room temperature |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | (S)-2-amino-3-(3-chlorophenyl)propanoic acid | Basic aqueous solution, heat |

Functionalization and Modification of the Chlorophenyl Moiety in this compound

The chemical reactivity of the chlorophenyl group in this compound offers a versatile platform for structural modification, primarily through transition-metal-catalyzed cross-coupling reactions. The chlorine substituent, while generally less reactive than bromine or iodine, can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of diverse derivatives. unistra.fr These transformations allow for the introduction of a wide array of functional groups, significantly altering the molecule's steric and electronic properties.

Prior to performing reactions on the chlorophenyl ring, it is often necessary to protect the reactive amino (-NH₂) and hydroxyl (-OH) groups to prevent side reactions. Common protecting groups include tert-Butoxycarbonyl (Boc) for the amine and silyl (B83357) ethers (e.g., TBDMS) for the alcohol. Once protected, the aryl chloride can undergo reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For aryl chlorides, which are less reactive, the choice of a suitable palladium catalyst system, often involving electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos), is crucial for achieving high efficiency. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org This method is instrumental for synthesizing aniline (B41778) derivatives from aryl halides. The reaction's scope is broad, and modern catalyst systems can facilitate the coupling of a wide range of amines, including ammonia (B1221849) equivalents, under relatively mild conditions. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a fundamental method for the synthesis of arylalkynes.

The table below summarizes potential modifications of the chlorophenyl moiety through these established cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | |

| Buchwald-Hartwig | Primary Amine (R-NH₂) | Pd₂(dba)₃, XPhos, NaOtBu | |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Et₃N |

Note: The amino and hydroxyl groups are assumed to be appropriately protected during these transformations.

Regioselective and Stereoselective Functionalization of this compound

The presence of multiple reactive sites—the primary amine, the primary alcohol, and the aryl chloride—in this compound necessitates strategic control for selective functionalization. Regioselectivity, the ability to modify one functional group in the presence of others, is typically achieved through the use of orthogonal protecting groups. iris-biotech.de

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions, allowing for the sequential modification of the molecule. iris-biotech.de For instance, an Fmoc group on the amine can be removed with a base like piperidine, while a Boc group is stable to these conditions but is cleaved by acid. Similarly, a silyl ether protecting the alcohol can be removed with a fluoride (B91410) source (e.g., TBAF) without affecting the Boc or Fmoc groups.

The inherent chirality of this compound, with its stereocenter at the C-2 position, is a key consideration for stereoselective functionalization. Reactions at the chiral center or adjacent positions must be conducted under conditions that prevent racemization. More commonly, the existing (S)-stereochemistry is utilized to influence the stereochemical outcome of new chiral centers being formed, a process known as diastereoselective synthesis. When the molecule is reacted with a chiral reagent, a pair of diastereomers is formed, which can often be separated due to their different physical properties.

The table below outlines a potential strategy for regioselective functionalization using orthogonal protecting groups.

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Stable to basic and fluoride conditions. |

| Amino (-NH₂) | Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine in DMF | Stable to acidic and fluoride conditions. |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) | Stable to many acidic and basic conditions. |

| Hydroxyl (-OH) | Benzyl (Bn) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base, and fluoride. |

By employing a suitable combination of these protecting groups, one can selectively unmask and react each functional group independently, leading to a wide range of precisely modified derivatives while preserving the original stereochemistry.

Synthesis of Structurally Related Derivatives and Analogs of this compound

The amino and hydroxyl functionalities of this compound are readily derivatized to produce a variety of structurally related analogs. These transformations can modify the compound's polarity, basicity, and hydrogen-bonding capabilities.

N-Functionalization: The primary amino group can be converted into a secondary or tertiary amine through N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. It can also be acylated with acid chlorides or anhydrides to form amides.

O-Functionalization: The primary hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions typically require a base to deprotonate the alcohol, increasing its nucleophilicity.

Cyclization Reactions: The 1,2-amino alcohol motif is a precursor for the synthesis of various heterocyclic structures. For example, reaction with a phosgene (B1210022) equivalent can yield an oxazolidinone ring. Intramolecular cyclization reactions can also lead to the formation of aziridines or other ring systems, which are valuable synthetic intermediates. organic-chemistry.org

The table below provides examples of potential derivatives and analogs synthesized from this compound.

| Derivative Type | Reaction | Reagent | Resulting Functional Group/Analog |

| N-Alkylation | Reductive Amination | Aldehyde (RCHO), NaBH(OAc)₃ | Secondary Amine (-NHR) |

| N-Acylation | Acylation | Acid Chloride (RCOCl), Base | Amide (-NHCOR) |

| O-Alkylation | Williamson Ether Synthesis | Alkyl Halide (RX), Base | Ether (-OR) |

| O-Acylation | Esterification | Acid Anhydride ((RCO)₂O), Base | Ester (-OCOR) |

| Heterocycle Synthesis | Cyclization | Phosgene, Triphosgene | Oxazolidin-2-one |

These derivatization strategies demonstrate the utility of this compound as a versatile chiral building block for generating a library of new chemical entities with diverse structures and potential applications.

Computational and Theoretical Investigations of S 2 Amino 3 3 Chlorophenyl Propan 1 Ol

Molecular Modeling and Dynamics Simulations of (S)-2-amino-3-(3-chlorophenyl)propan-1-ol

Molecular modeling and dynamics simulations are crucial for understanding the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

The presence of rotatable bonds in this compound suggests a complex conformational landscape. A systematic conformational search would be necessary to identify all low-energy conformers. The relative energies of these conformers would then be calculated to determine the global minimum energy structure, which is the most populated conformation at a given temperature.

To simulate the behavior of this compound in a biological or chemical environment, molecular dynamics (MD) simulations in a solvent, typically water, would be performed. These simulations track the movement of every atom over time, providing insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amino and hydroxyl groups of the molecule and with the surrounding solvent.

Intermolecular Interactions: The nature and strength of interactions with other molecules.

Applications of S 2 Amino 3 3 Chlorophenyl Propan 1 Ol in Advanced Organic Synthesis

Utilization of (S)-2-amino-3-(3-chlorophenyl)propan-1-ol as a Chiral Building Block for Complex Molecule Synthesis

The intrinsic chirality and bifunctionality of this compound make it an ideal chiral building block for the enantioselective synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The stereocenter at the C-2 position is crucial for establishing the three-dimensional arrangement of atoms in the target molecule, which is often directly linked to its biological activity.

Organic chemists utilize this compound as a foundational element, incorporating its chloro-substituted phenylpropanolamine framework into larger, more intricate structures. The amino and hydroxyl groups serve as convenient handles for a wide array of chemical transformations, including acylation, alkylation, and cyclization reactions, allowing for the stepwise and controlled elaboration of the molecular structure. The compound's role as a versatile building block is highlighted by its utility in constructing complex molecular frameworks required for drug discovery and development. For instance, similar chiral amino alcohols are integral components in the synthesis of protein degrader building blocks and other pharmaceutically active compounds. calpaclab.comgoogle.com

The synthesis of more complex molecules often involves the protection of one functional group while the other is being chemically modified, followed by deprotection and further reaction, a standard strategy in multi-step organic synthesis. The 3-chlorophenyl group not only imparts specific steric and electronic properties to the final molecule but can also participate in cross-coupling reactions, further expanding the synthetic possibilities.

Role of this compound in Asymmetric Catalysis as a Ligand or Auxiliary Precursor

A significant application of chiral molecules like this compound is in the realm of asymmetric catalysis, where they can be converted into chiral ligands or auxiliaries that guide the stereochemical outcome of a chemical reaction. Chiral ligands coordinate to a metal center to create a chiral catalytic complex that can selectively produce one enantiomer of a product over the other.

This compound is an excellent precursor for the synthesis of various classes of chiral ligands. One of the most common applications of chiral 1,2-amino alcohols is the preparation of chiral oxazoline (B21484) ligands. wikipedia.org These ligands, particularly bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are highly effective in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The general synthetic route involves the condensation of the amino alcohol with a carboxylic acid derivative or a nitrile. wikipedia.orgresearchgate.net

The effectiveness of such ligands derived from amino alcohols is demonstrated in various catalytic systems. For example, ruthenium (II) catalysts bearing chiral ligands are used in asymmetric transfer hydrogenation reactions. evitachem.com The stereocenter adjacent to the coordinating nitrogen atom in the resulting oxazoline ligand, which originates from the this compound, directly influences the enantioselectivity of the catalytic process. wikipedia.org

| Catalyst System Component | Reaction Type | Typical Metal | Result |

| Chiral Oxazoline Ligand | Asymmetric Hydrogenation | Ruthenium, Rhodium | High enantioselectivity (>90% ee) evitachem.com |

| Chiral Triazole-Oxazoline Ligand | Asymmetric Diels-Alder | Palladium | Enantioselective cycloadduct formation researchgate.net |

| Polymer-supported Amino Alcohol | Asymmetric Alkylation | - | High yield and enantiomeric excess umontreal.ca |

This table presents examples of catalytic systems where ligands derived from chiral amino alcohols, similar to this compound, are employed.

Stereocontrolled Synthesis of Optically Active Nitrogen-Containing Heterocycles from this compound

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals, exhibiting a wide range of biological activities. clockss.orgnih.gov The stereocontrolled synthesis of these ring systems is of paramount importance, and chiral amino alcohols like this compound serve as excellent starting materials for this purpose.

The most prominent application in this context is the synthesis of chiral 2-oxazolines. The reaction of a 1,2-amino alcohol with a carboxylic acid or its derivative leads to the formation of an N-(2-hydroxyalkyl)amide intermediate, which upon cyclodehydration, yields the corresponding oxazoline. nih.gov This cyclization typically proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon if the hydroxyl group is activated, or with retention if the reaction proceeds via an intermediate that does not involve breaking the C-O bond. The use of this compound ensures that the chirality is transferred to the resulting oxazoline ring.

Various reagents can promote this dehydrative cyclization, with different mechanisms and stereochemical outcomes. For example, treatment with triflic acid has been shown to be an effective method for synthesizing 2-oxazolines from N-(2-hydroxyethyl)amides. nih.gov The resulting chiral oxazolines are not only valuable as ligands, as discussed previously, but also serve as important synthetic intermediates and protecting groups for carboxylic acids. wikipedia.orgmdpi.com

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Key Feature |

| This compound | Carboxylic Acid | Chiral N-(2-hydroxypropyl)amide | Coupling Agent | Intermediate formation |

| N-(2-hydroxypropyl)amide | - | Chiral 2-Oxazoline | Triflic Acid (TfOH) | Dehydrative cyclization nih.gov |

| This compound | Isatoic Anhydride (B1165640) | Chiral 2-(aminophenyl)-2-oxazoline | Zinc Chloride (ZnCl2) | One-step synthesis researchgate.net |

This table outlines the general synthetic pathways to optically active nitrogen-containing heterocycles starting from a chiral amino alcohol.

Application in the Construction of Advanced Synthetic Intermediates

Beyond its direct incorporation into final target molecules, this compound is frequently employed in the synthesis of advanced synthetic intermediates. These are stable, often complex molecules that are designed to be readily converted into a variety of final products through a few reliable synthetic steps. The use of such intermediates streamlines the synthesis of libraries of related compounds, which is a common strategy in medicinal chemistry for lead optimization.

For example, this chiral amino alcohol can be converted into the corresponding β-amino acid, (S)-3-amino-4-(3-chlorophenyl)butanoic acid, through a series of oxidation and rearrangement reactions. bldpharm.com Chiral β-amino acids are valuable building blocks for the synthesis of peptides, β-lactams, and other biologically active compounds.

Furthermore, derivatives of this compound serve as key intermediates in the synthesis of specific drug candidates. The structural framework of this amino alcohol is found in various compounds investigated for their therapeutic potential. For instance, related chlorophenyl propanolamine (B44665) structures are intermediates in the synthesis of potent enzyme inhibitors and other targeted therapies. mdpi.com The ability to construct these advanced intermediates with high optical purity, starting from this compound, is a testament to its importance in modern synthetic chemistry.

| Starting Material | Transformation | Resulting Intermediate | Application of Intermediate |

| This compound | Oxidation/Rearrangement | (S)-3-amino-4-(3-chlorophenyl)butanoic acid bldpharm.com | Synthesis of peptides, β-lactams |

| This compound | Derivatization | Chiral Azido-alcohol | Synthesis of other amino-functionalized molecules |

| This compound | Cyclization with Phosgene (B1210022) | Chiral Oxazolidinone | Chiral auxiliary in asymmetric synthesis |

This table provides examples of advanced synthetic intermediates that can be constructed from this compound.

Advanced Analytical Methodologies for Mechanistic Elucidation Involving S 2 Amino 3 3 Chlorophenyl Propan 1 Ol

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Real-time monitoring of chemical reactions provides invaluable data on kinetics, the formation of transient intermediates, and reaction endpoints without the need for sample extraction. nih.govresearchgate.netnih.gov This is particularly important in the synthesis of chiral compounds where reaction conditions can significantly influence stereochemical outcomes. Process Analytical Technology (PAT) has become a cornerstone in the pharmaceutical industry for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. dntb.gov.uanih.govlongdom.orgresearchgate.net

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration changes of reactants, products, and intermediates in real-time. researchgate.netmt.comxjtu.edu.cn For a reaction involving (S)-2-amino-3-(3-chlorophenyl)propan-1-ol, such as an N-acylation or an oxidation of the alcohol, specific vibrational bands corresponding to the functional groups of the starting material (e.g., N-H, O-H, C-Cl) and the product (e.g., amide C=O, ketone C=O) can be monitored continuously. This allows for the precise determination of reaction kinetics and the identification of any transient species that may appear. researchgate.net

Similarly, online High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled to a reaction vessel to provide detailed, quantitative information. axcendcorp.comacs.orgnih.gov Online HPLC can separate and quantify the enantiomers of this compound and its products in real-time, providing crucial data on enantiomeric excess and reaction progress. axcendcorp.comnih.gov Flow NMR offers structural information on all species in the reaction mixture, enabling the elucidation of reaction pathways and the quantification of all components without the need for chromatographic separation. acs.org

| Technique | Information Gained | Application Example for this compound |

| In-situ FTIR | Reaction kinetics, intermediate detection, endpoint determination. researchgate.netmt.com | Monitoring the disappearance of the amino group stretch and appearance of an amide band during an acylation reaction. |

| Online HPLC | Enantiomeric excess, product purity, reaction conversion. axcendcorp.comoup.com | Quantifying the formation of the desired product and any by-products during a stereoselective synthesis. |

| Online NMR | Structural elucidation of intermediates, quantitative analysis of all components. acs.org | Identifying transient intermediates in a multi-step synthesis involving the target compound. |

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of molecules and the identification of unknown compounds in complex mixtures. toref-standards.comnih.gov In the context of reactions involving this compound, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), provides detailed information on fragmentation patterns, which can be used to confirm the structure of the desired product and identify any impurities or side products. toref-standards.comnih.govthermofisher.com

The fragmentation of this compound under electrospray ionization (ESI) would likely involve characteristic losses. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with peaks separated by 2 m/z units and a 3:1 intensity ratio for the 35Cl and 37Cl isotopes, aiding in the identification of chlorine-containing fragments. libretexts.org The fragmentation of related halogenated phenyl compounds often involves the loss of the halogen atom or cleavage of the side chain. nih.govresearchgate.net By analyzing the fragmentation patterns of the reaction mixture, it is possible to piece together the reaction pathway, including the identification of short-lived intermediates that may be trapped and analyzed. rsc.orgnih.govresearchgate.net

HRMS is also critical for impurity profiling in pharmaceutical development, ensuring the safety and efficacy of the final product. toref-standards.comnih.govijnrd.org For this compound, this would involve the identification and quantification of any process-related impurities or degradation products. toref-standards.comnih.gov

| Ion (m/z) | Proposed Fragment | Significance in Mechanistic Studies |

| [M+H]⁺ | Protonated this compound | Confirms the molecular weight of the starting material or product. |

| [M+H - H₂O]⁺ | Loss of water from the alcohol group | Indicates the presence and reactivity of the hydroxyl group. |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the amino group | Suggests fragmentation at the amino group. |

| Fragment with Cl isotopic pattern | Chlorine-containing fragment | Confirms the presence of the chlorophenyl moiety in the fragment. libretexts.org |

Chiroptical Spectroscopy (CD, ORD, VCD) for Stereochemical Monitoring of Transformations

Chiroptical spectroscopic techniques are essential for determining the absolute configuration and monitoring the stereochemical integrity of chiral molecules like this compound during chemical transformations. These techniques rely on the differential interaction of chiral molecules with polarized light. oup.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are electronic chiroptical techniques that measure the differential absorption and rotation of left and right circularly polarized light, respectively. dntb.gov.uaoup.comnih.gov These techniques are highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric purity and absolute configuration by comparing the experimental spectra to those of known standards or to theoretical calculations. nih.govdiva-portal.orgnih.govmdpi.com For phenylpropanolamine derivatives, specific Cotton effects in the ORD curve can be correlated with the absolute configuration. dntb.gov.uanih.gov HPLC coupled with a CD detector provides a powerful method for the separation and chiral analysis of enantiomers. researchgate.netphenomenex.com

Vibrational Circular Dichroism (VCD) is an infrared-based chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. nih.govnih.govschrodinger.comnih.gov VCD provides detailed structural information and is a powerful method for determining the absolute configuration of molecules in solution, often in conjunction with quantum chemical calculations. nih.govschrodinger.comnih.govamanote.comresearchgate.net The VCD spectrum of this compound would be the mirror image of its (R)-enantiomer, allowing for unambiguous stereochemical assignment. nih.gov This is particularly valuable when crystalline material for X-ray crystallography is not available. schrodinger.com

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. oup.com | Determination of enantiomeric purity and monitoring of stereochemical changes during a reaction. nih.govdiva-portal.org |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. dntb.gov.uanih.govnih.gov | Assignment of absolute configuration based on the sign of the Cotton effect. dntb.gov.uanih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.govnih.govschrodinger.com | Unambiguous determination of absolute configuration in solution by comparison with theoretical spectra. nih.govnih.gov |

Microcalorimetry and Kinetic Studies of Reactions Involving this compound

Microcalorimetry techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide direct measurements of the heat changes associated with chemical reactions and binding events. youtube.comyoutube.com This thermodynamic data is crucial for a complete understanding of the reaction mechanism and kinetics. researchgate.net

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during the stepwise addition of a reactant, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. rsc.orgnih.govnih.govwhiterose.ac.uk For reactions involving this compound, ITC could be used to study its interaction with a biological target or to characterize the thermodynamics of its formation in a synthesis step. nih.govwhiterose.ac.uk

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is widely used to study the thermal stability of molecules and to characterize phase transitions. researchgate.net In the context of reactions, DSC can be used to obtain kinetic information by monitoring the heat flow as a function of time at a constant temperature or during a controlled temperature ramp. For a reaction involving this compound, DSC could be used to determine the activation energy and other kinetic parameters of its synthesis or degradation. mt.com

Kinetic studies on the reactions of phenylpropanolamine derivatives have been performed to understand their reaction mechanisms, with reaction rates often showing a dependence on reactant concentrations and temperature. youtube.com

| Technique | Parameters Measured | Application to this compound |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). rsc.orgnih.govnih.gov | Characterizing the binding of the compound to a target protein or enzyme. nih.govwhiterose.ac.uk |

| Differential Scanning Calorimetry (DSC) | Heat flow, transition temperatures, heat capacity. researchgate.netresearchgate.net | Determining the thermal stability and reaction kinetics of the compound. mt.com |

| Traditional Kinetic Studies | Reaction rates, rate constants, activation energy. youtube.comresearchgate.net | Elucidating the reaction mechanism by studying the effect of concentration and temperature on the reaction rate. |

Future Perspectives and Emerging Research Avenues for S 2 Amino 3 3 Chlorophenyl Propan 1 Ol

Development of Novel and Sustainable Stereoselective Synthetic Routes

The future of synthesizing (S)-2-amino-3-(3-chlorophenyl)propan-1-ol and its precursors, like 3-chloro-L-phenylalanine, is increasingly geared towards sustainable and efficient methodologies that offer high stereoselectivity while minimizing environmental impact.

Biocatalysis: Enzymatic processes represent a major frontier, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. acs.org

Phenylalanine Ammonia (B1221849) Lyases (PALs): The reverse reaction of PALs, which catalyzes the amination of trans-cinnamic acids, is a promising route. frontiersin.orgfrontiersin.org Research is focused on applying PALs to 3-chloro-cinnamic acid in the presence of high ammonia concentrations to directly produce 3-chloro-L-phenylalanine. frontiersin.orgfrontiersin.org Key advantages include the elimination of the need for external cofactors. frontiersin.org

Amine Dehydrogenases (AmDHs): Native or engineered AmDHs are being explored for the reductive amination of corresponding keto-alcohols, providing direct access to chiral amino alcohols with high conversion rates and enantiomeric excess. frontiersin.org

Enzyme Immobilization and Flow Chemistry: To improve catalyst reusability and process scalability, research is moving towards immobilizing enzymes like PALs on solid supports. frontiersin.orgfrontiersin.orgnovartis.com Integrating these immobilized biocatalysts into continuous flow reactors can significantly shorten reaction times, enhance productivity, and simplify downstream processing, representing a paradigm shift from traditional batch syntheses. frontiersin.orgnovartis.com

The merits of biocatalytic approaches over traditional chemical synthesis are substantial, as highlighted in the table below.

| Feature | Biocatalytic Synthesis | Traditional Chemical Synthesis |

| Stereoselectivity | Generally superior due to enzyme active site precision. acs.org | Often requires chiral auxiliaries or resolution, which can be inefficient. |

| Protecting Groups | Minimized or eliminated due to high chemo- and regioselectivity. acs.org | Frequently required, adding steps and generating waste. |

| Reaction Conditions | Ambient temperature and pressure, neutral pH. acs.org | Often requires harsh temperatures, pressures, or non-physiological pH. |

| Environmental Impact | Reduced waste and energy demand; biodegradable catalysts. acs.org | Can generate significant chemical waste and have a higher energy footprint. |

Asymmetric Chemical Catalysis: While biocatalysis is a major focus, advances in asymmetric chemical catalysis continue. The development of catalysts for the asymmetric reduction of keto-precursors, such as using borane (B79455) amine complexes with chiral ligands, offers a stable and safe alternative to other reducing agents. ciac.jl.cn

Exploration of New Chemical Transformations and Multifunctional Derivatizations

The amino and hydroxyl groups of this compound are ripe for chemical exploration, enabling the creation of diverse derivatives with tailored properties. Future research will focus on moving beyond its role as a simple intermediate to creating multifunctional molecules.

Synthesis of Complex Pharmaceutical Agents: The compound serves as a key chiral fragment for building more complex molecules. For instance, related amino alcohols are used in the synthesis of potent and selective inhibitors of protein kinases, such as Akt inhibitors, through coupling reactions that form new carbon-nitrogen bonds. google.com Future work will likely explore similar coupling strategies to generate novel therapeutic candidates targeting a range of diseases.

Bio-conjugation and Property Modulation: Derivatization strategies can be employed to enhance the pharmacokinetic or pharmacodynamic properties of bioactive molecules. mdpi.com This includes attaching the amino alcohol to other pharmacophores, such as quinoline (B57606) moieties, to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com

Advanced Analytical Derivatization: Developing new chiral derivatizing agents is crucial for analytical purposes. While existing reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are used to separate and quantify amino acid enantiomers via chromatography, future research could yield novel reagents specifically designed for amino alcohols, enabling more sensitive and efficient determination of enantiomeric purity. mdpi.com This derivatization involves forming diastereomers that can be easily separated. mdpi.com

Integration of Advanced Computational and Experimental Approaches for Rational Design

The convergence of computational modeling and experimental validation is revolutionizing how molecules are designed and optimized. numberanalytics.comazolifesciences.com This integrated approach is critical for the future development of drugs and functional molecules based on the this compound scaffold.

Transporter-Targeted Drug Design: A significant research avenue involves designing derivatives that can hijack nutrient transporters for targeted delivery, particularly across the blood-brain barrier (BBB). nih.gov The L-type amino acid transporter 1 (LAT1) is highly expressed at the BBB and in many cancer cells. nih.gov By using the this compound scaffold, which mimics natural amino acids, researchers can rationally design prodrugs or new chemical entities that are selectively recognized and transported by LAT1. nih.gov This process involves:

Computational Docking: Modeling the interaction of designed derivatives with the binding site of a LAT1 homology model. nih.gov

Experimental Validation: Synthesizing the most promising candidates and measuring their uptake in cells engineered to express LAT1. nih.gov

Structure-Activity Relationship (SAR) Studies: Correlating structural modifications with transport efficiency to refine the molecular design. nih.gov

Predictive Modeling of Physicochemical Properties: Computational tools, such as Density Functional Theory (DFT), are used to predict the structural, spectroscopic, and electronic properties of new derivatives. nih.govasianresassoc.org This allows for the in silico screening of molecules for desired characteristics before undertaking costly and time-consuming synthesis.

Enzyme Engineering: In the context of biocatalysis, computational modeling is essential for understanding and engineering enzyme active sites. frontiersin.org Docking studies can predict how a substrate like a precursor to this compound fits into an enzyme's active site, providing insights into the basis of stereoselectivity and guiding protein engineering efforts to improve catalytic efficiency or alter substrate specificity. frontiersin.org

| Computational Tool | Application in Research | Expected Outcome |

| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., LAT1, enzymes). nih.gov | Identification of lead compounds with high binding affinity and selectivity. |

| DFT Calculations | Analyzing molecular structure, vibrational spectra, and electronic properties. nih.gov | Prediction of stability, reactivity, and spectroscopic signatures of novel derivatives. |

| Molecular Dynamics | Simulating the dynamic behavior of the molecule in a biological environment. | Understanding conformational changes and interactions over time. |

Potential Applications in Supramolecular Chemistry or Materials Science

The inherent chirality and hydrogen-bonding capabilities of this compound make it an attractive building block for the bottom-up construction of ordered, functional materials.

Chiral Supramolecular Gels: L-phenylalanine derivatives are known to act as gelators, self-assembling in solvents to form nanofibrous networks that immobilize the solvent. nih.govresearchgate.net An exciting future direction is the use of this compound and its derivatives to form chiral hydrogels or organogels. The handedness and pitch of the resulting helical nanostructures could be controlled by external stimuli, such as the addition of metal ions, which coordinate with the molecule's functional groups and influence the packing arrangement. nih.govresearchgate.net

Chiral Nanostructures via Co-assembly: Research has shown that co-assembling L-phenylalanine derivatives with simple achiral molecules can lead to the formation of helical nanostructures with a controllable handedness. rsc.org This opens up a fascinating route to creating new chiral materials from the target compound, where its chirality is transferred to the bulk supramolecular structure. These materials could have applications in chiral sensing or asymmetric catalysis.

Chiral Ionic Liquids (CILs): Derivatives of the compound, such as its esters, could be used to synthesize chiral ionic liquids. researchgate.net CILs are valued for their high thermal stability and are being investigated as novel chiral stationary phases for gas chromatography (GC) and HPLC to perform enantiomeric separations. researchgate.net

Hybrid Chiral Perovskites: A cutting-edge area of materials science is the development of chiral hybrid organic-inorganic perovskites (HOIPs). mdpi.com By incorporating a chiral organic cation, such as a derivative of this compound, into the perovskite lattice, it is possible to create materials with unique chiroptical properties, such as strong circular dichroism and circularly polarized luminescence, which are desirable for applications in spintronics and optical devices. mdpi.com

Q & A

What are the common synthetic routes for (S)-2-amino-3-(3-chlorophenyl)propan-1-ol, and what critical reaction conditions must be controlled?

Basic

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, a propanol backbone can be functionalized via Grignard reactions with 3-chlorophenylmagnesium bromide, followed by amino group introduction using ammonia or protected amines. Key conditions include strict temperature control (e.g., -78°C for Grignard reactions), anhydrous solvents (THF or diethyl ether), and inert atmospheres to prevent oxidation . Post-reduction steps (e.g., NaBH₄ or LiAlH₄) may require pH adjustments to stabilize intermediates.

How can enantiomeric excess (ee) be optimized during synthesis to ensure stereochemical purity?

Advanced

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation using Ru-BINAP complexes can induce chirality at the amino center . Alternatively, enzymatic resolution with lipases or esterases may separate racemic mixtures. Analytical methods like chiral HPLC (e.g., using a Chiralpak AD-H column) or polarimetry are critical for monitoring ee. Reaction parameters such as solvent polarity (e.g., ethanol vs. hexane), catalyst loading (1-5 mol%), and temperature (25–40°C) significantly impact stereochemical outcomes .

What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the amino, hydroxyl, and 3-chlorophenyl groups. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .

How do discrepancies in reported biological activity data arise, and what methodological factors should be scrutinized?

Advanced

Variations in bioactivity (e.g., enzyme inhibition IC₅₀ values) may stem from differences in assay conditions (pH, temperature), cell line specificity (e.g., HepG2 vs. HeLa), or compound solubility (use of DMSO vs. aqueous buffers). Researchers should standardize protocols per guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial assays. Replicating studies with controlled batches of the compound (≥95% purity) and validating via orthogonal assays (e.g., fluorescence-based vs. MTT) can resolve contradictions .

What key functional groups influence its reactivity in nucleophilic substitution reactions?

Basic

The amino (-NH₂) and hydroxyl (-OH) groups act as nucleophiles, participating in acylations (e.g., with acetyl chloride) or alkylations (e.g., benzyl bromide). The 3-chlorophenyl group’s electron-withdrawing nature enhances electrophilic aromatic substitution at the meta position. Protecting groups like Boc (tert-butoxycarbonyl) for -NH₂ or TBDMS (tert-butyldimethylsilyl) for -OH are often used to direct reactivity .

How do computational methods aid in predicting enzyme interactions, and what are their limitations?

Advanced

Molecular docking (e.g., AutoDock Vina) models hydrogen bonding between the compound’s -NH₂/-OH and enzyme active sites (e.g., Hsp90’s ATP-binding domain). Binding energy scores (ΔG) predict affinity, but limitations include neglecting solvation effects and conformational dynamics. MD simulations (AMBER or GROMACS) improve accuracy by simulating time-dependent interactions. Validation via mutagenesis (e.g., Ala-scanning) or SPR (surface plasmon resonance) is critical .

What are the typical oxidation and reduction products under standard conditions?

Basic

Oxidation with KMnO₄/H₂SO₄ converts the hydroxyl group to a ketone, yielding 2-amino-3-(3-chlorophenyl)propan-1-one. Reduction with NaBH₄ or H₂/Pd-C may hydrogenate the aromatic ring (forming cyclohexyl derivatives) or reduce imine intermediates. Side reactions, such as dechlorination, are minimized using mild conditions (e.g., room temperature, short reaction times) .

How does the 3-chlorophenyl group affect the compound’s ADMET profile compared to fluorophenyl analogs?

Advanced

The 3-chlorophenyl group increases lipophilicity (logP ~2.1) compared to fluorophenyl analogs (logP ~1.8), enhancing membrane permeability but potentially reducing aqueous solubility. In vitro metabolic studies (e.g., liver microsomes) show slower CYP450-mediated oxidation due to steric hindrance from chlorine. Toxicity risks (e.g., hepatotoxicity) are assessed via Ames tests and hERG channel inhibition assays. Fluorine analogs may exhibit better bioavailability but faster clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.